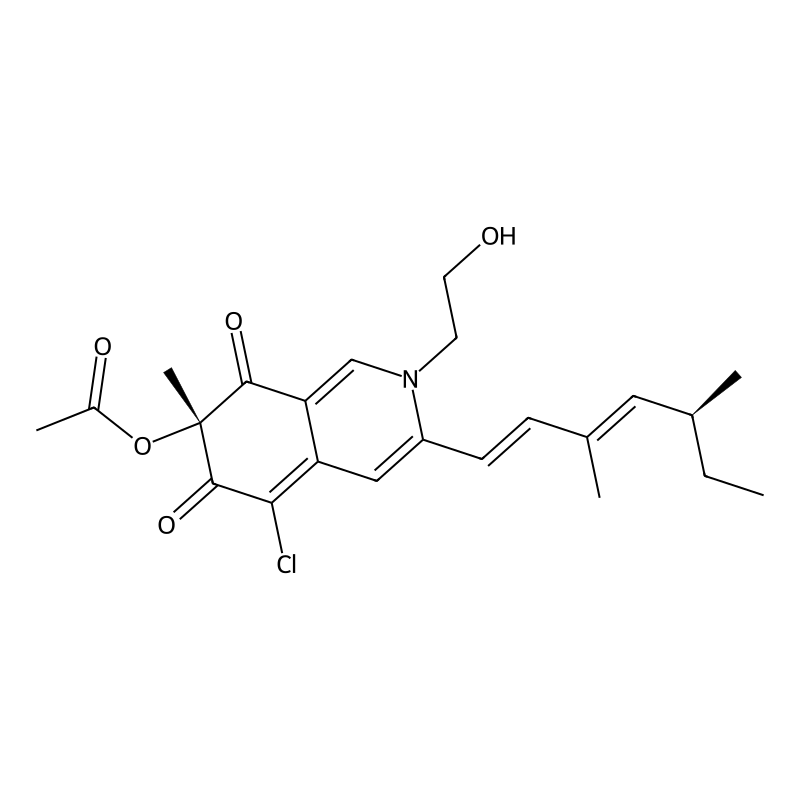Isochromophilone VI

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Source and Classification
Isochromophilone VI is a naturally occurring compound belonging to the class of azaphilones. It was first isolated from the fungus Penicillium multicolor FO-3216. PubMed:
Biological Activity
The primary research interest in Isochromophilone VI lies in its potential to inhibit the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). ACAT plays a crucial role in cholesterol metabolism by esterifying cholesterol with a fatty acid, creating cholesteryl esters. PubMed: Studies have shown that Isochromophilone VI exhibits inhibitory activity against ACAT, suggesting its potential as a therapeutic agent for hypercholesterolemia (high cholesterol levels). PubMed:
Further Research
While initial research shows promise, further investigation is needed to fully understand the therapeutic potential of Isochromophilone VI. This includes:
- In vivo studies: Evaluating the effectiveness and safety of the compound in animal models of hypercholesterolemia.
- Mechanism of action: Elucidating the precise mechanism by which Isochromophilone VI inhibits ACAT activity.
- Structure-activity relationship (SAR) studies: Exploring modifications to the molecule's structure to improve its potency and selectivity.
Isochromophilone VI is a member of the azaphilone family, characterized by its complex structure and notable biological activities. The chemical formula for isochromophilone VI is C23H28ClNO5, and it has a molecular weight of 433 g/mol. This compound has been isolated from various fungal species, including Penicillium multicolor and Arcopilus aureus, highlighting its presence in diverse ecological niches . Isochromophilone VI exhibits a unique chloroazaphilone structure, which contributes to its distinct properties and potential applications in medicinal chemistry.
Isochromophilone VI displays significant biological activities, particularly as an antimicrobial agent. Studies have shown that it possesses inhibitory effects against various pathogens, making it a candidate for further investigation in the development of antifungal and antibacterial treatments . Additionally, isochromophilone VI has been noted for its cytotoxic properties, suggesting potential applications in cancer therapy .
The synthesis of isochromophilone VI can be achieved through several methods:
- Natural Extraction: Isolation from fungal sources such as Penicillium multicolor.
- Chemical Synthesis: Utilizing reactions such as the Wittig reaction and aldol condensation to create analogues that may enhance biological activity .
- Biotechnological Approaches: Employing genetically modified strains of fungi to increase yield and modify the compound's properties.
These methods provide a comprehensive toolkit for researchers aiming to produce isochromophilone VI and its derivatives.
Isochromophilone VI has several promising applications:
- Antimicrobial Agents: Its efficacy against various pathogens positions it as a potential lead compound for developing new antibiotics.
- Cancer Therapeutics: Its cytotoxic properties suggest possible applications in oncology.
- Biochemical Research: As a model compound, it can be used in studies exploring azaphilones' roles in fungal metabolism and secondary metabolite production.
Research on isochromophilone VI indicates that it interacts with cellular targets that are critical for microbial growth and proliferation. The compound's mechanism of action involves disrupting cellular processes, leading to inhibition of pathogen growth . Further studies are needed to elucidate the precise molecular interactions and pathways affected by isochromophilone VI.
Isochromophilone VI shares structural similarities with other azaphilones, which can be compared based on their biological activities and chemical structures. Some similar compounds include:
- Sclerotiorin: An azaphilone known for its antifungal properties.
- Isochromophilone I: Exhibits similar structural features but varies in biological activity.
- Isochromophilone II: Another derivative with distinct antimicrobial effects.
Comparison TableCompound Structure Type Biological Activity Source Isochromophilone VI Chloroazaphilone Antimicrobial, Cytotoxic Penicillium multicolor Sclerotiorin Azaphilone Antifungal Various fungi Isochromophilone I Azaphilone Antimicrobial Penicillium spp. Isochromophilone II Azaphilone Antimicrobial Penicillium spp.
Uniqueness
| Compound | Structure Type | Biological Activity | Source |
|---|---|---|---|
| Isochromophilone VI | Chloroazaphilone | Antimicrobial, Cytotoxic | Penicillium multicolor |
| Sclerotiorin | Azaphilone | Antifungal | Various fungi |
| Isochromophilone I | Azaphilone | Antimicrobial | Penicillium spp. |
| Isochromophilone II | Azaphilone | Antimicrobial | Penicillium spp. |
Isochromophilone VI is unique due to its specific chloro substitution pattern and the resulting enhanced biological activities compared to its analogues. Its complex structure allows for diverse interactions within biological systems, making it a subject of interest for further research in medicinal chemistry.
XLogP3
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic








